5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heterocyclic core (pyrazolo-pyrazinone) with substituents at positions 2 and 3. The 2-(2-methoxyphenyl) group contributes to π-π stacking interactions, while the 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl} substituent introduces steric bulk and electron-withdrawing effects due to the chlorine atom. The oxazole moiety may enhance metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-20(26-23(32-15)16-6-5-7-17(25)12-16)14-28-10-11-29-21(24(28)30)13-19(27-29)18-8-3-4-9-22(18)31-2/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVSELPQAOIEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that falls under the category of heterocyclic compounds. Its structure incorporates an oxazole ring and a pyrazolo[1,5-a]pyrazine core, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The compound features a chlorophenyl group and a methoxyphenyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O2 |
| Molecular Weight | 368.85 g/mol |
| LogP | 4.0811 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole and pyrazole compounds exhibit significant antimicrobial properties. For instance, isoxazole derivatives have shown efficacy against various bacterial strains, including antibiotic-resistant pathogens. Although specific data for our target compound is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .
Immunomodulatory Effects
Isoxazole derivatives are also noted for their immunomodulatory effects. Research has shown that certain isoxazole compounds can regulate immune functions by modulating cytokine production and T-cell activation. For example, compounds similar to our target have been reported to inhibit TNF-alpha production and enhance the proliferation of specific immune cell types . This suggests that our compound may possess similar immunomodulatory properties.
Antitumor Activity
The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer activity in various studies. Compounds within this class have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The presence of the oxazole moiety may further enhance this activity by providing additional pathways for interaction with cellular targets.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial potential of related oxazole derivatives found that compounds with similar structural features inhibited the growth of both Gram-positive and Gram-negative bacteria. The most effective derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range.
Study 2: Immunomodulation
In vivo studies demonstrated that certain isoxazole derivatives significantly reduced inflammatory responses in mouse models of autoimmune diseases. These compounds decreased levels of pro-inflammatory cytokines and promoted regulatory T-cell populations.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Immune Responses : By influencing cytokine production and T-cell activation, it may help in managing autoimmune conditions.
- Induction of Apoptosis : The activation of pro-apoptotic pathways could lead to selective killing of cancer cells.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 392.86 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core, which is known for its biological activity. The presence of the oxazole and chlorophenyl groups contributes to its pharmacological properties.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxazole ring may enhance the compound's ability to interact with biological targets involved in cancer progression.
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed significant antiproliferative activity against human cancer cells, suggesting potential for this compound in cancer therapeutics .
-
Antimicrobial Properties :
- Compounds containing oxazole and pyrazole moieties have been shown to possess antimicrobial activity. The specific interactions between the compound and microbial enzymes could lead to the development of new antibiotics.
- In vitro studies have reported that similar compounds exhibit inhibitory effects on bacterial strains, indicating a promising avenue for further exploration .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chlorophenyl substituent on the oxazole moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions. The meta-chlorine atom exhibits moderate reactivity due to electronic deactivation by the adjacent oxazole ring.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| NAS with amines | DMF, 80°C, K₂CO₃ | Replacement of Cl with NH-R groups (R = alkyl/aryl) | |
| Hydrolysis | NaOH (aq.), reflux | Conversion to 3-hydroxyphenyl derivative |
The methoxy group on the pyrazolo[1,5-a]pyrazin-4-one core undergoes demethylation under acidic conditions (e.g., HBr/AcOH), yielding a phenolic derivative .
Oxazole Ring Reactivity
The 1,3-oxazole ring is susceptible to electrophilic and oxidative transformations:
Electrophilic Substitution
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the oxazole’s 2-position .
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Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives, though steric hindrance from the methyl group limits regioselectivity .
Oxidative Ring-Opening
Treatment with H₂O₂ or KMnO₄ cleaves the oxazole ring, generating α-ketoamide intermediates.
Reduction and Hydrogenation
The pyrazinone ring undergoes selective reduction:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 25°C | Partial reduction of the pyrazinone carbonyl to alcohol |
| H₂/Pd-C | MeOH, 50 psi | Full hydrogenation to hexahydro-pyrazolo[1,5-a]pyrazine |
The methyl group on the oxazole remains inert under these conditions.
Cross-Coupling Reactions
The chlorophenyl and methoxyphenyl groups enable Pd-catalyzed couplings:
| Reaction | Catalyst System | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl formation via C–C bond coupling |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amines at the chlorophenyl site |
Acid-Base Reactivity
The pyrazinone’s nitrogen atoms act as weak bases, forming salts with HCl or H₂SO₄. Protonation occurs preferentially at N1 of the pyrazolo[1,5-a]pyrazine ring .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo derivatives:
Key Structural and Functional Insights:
Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazin-4-one core (target compound) differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., 6m, d1) in nitrogen atom positioning, affecting electronic properties and target selectivity.
Substituent Effects :
- Electron-Withdrawing Groups : The 3-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in kinase domains, similar to the 4-fluorophenyl group in compound d1 .
- Methoxy vs. Ethoxy : The 2-methoxyphenyl group in the target compound likely offers a balance between metabolic stability and steric hindrance compared to bulkier ethoxy substituents in ’s analog .
Biological Activity Trends :
- Pyrazolo[1,5-a]pyrimidines (e.g., 6m, d1) show potent enzyme inhibition (e.g., DPP-4, cyclin-dependent kinases) but often face cytotoxicity challenges. The target compound’s oxazole substituent may mitigate off-target effects by reducing reactive metabolite formation .
- Oxadiazole-containing derivatives (e.g., ) demonstrate anticancer activity, suggesting the target compound’s oxazole group could similarly modulate apoptosis pathways .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for ’s analog, involving condensation of pyrazole-3-carboxylic acids with electrophiles, followed by oxazole ring closure .
Preparation Methods
Reaction Optimization
Key parameters for the CDC reaction include:
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Solvent : Ethanol, which facilitates solubility and reactivity.
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Catalyst : Acetic acid (6 equivalents) enhances proton transfer and stabilizes intermediates.
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Atmosphere : O₂ (1 atm) drives oxidative dehydrogenation, critical for aromatization.
Table 1 : Effect of Reaction Conditions on Pyrazolo[1,5-a]pyrazin-4-one Yield
| Condition | Yield (%) | Notes |
|---|---|---|
| Ethanol, O₂, 6 eq HOAc | 94 | Optimal for cyclization and oxidation |
| Ethanol, air, 6 eq HOAc | 74 | Reduced efficiency due to lower O₂ |
| Ethanol, Ar, 6 eq HOAc | 6 | Minimal oxidation without O₂ |
The reaction proceeds via nucleophilic addition of the enol form of β-dicarbonyl compounds to N-amino-2-iminopyrazine, followed by oxidative dehydrogenation and cyclization.
Synthesis and Attachment of the Oxazol-4-ylmethyl Substituent
The 2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-ylmethyl group is synthesized separately and attached via alkylation or nucleophilic substitution.
Oxazole Ring Construction
The Hantzsch oxazole synthesis is employed:
Alkylation of the Pyrazolo[1,5-a]pyrazin-4-one Core
The oxazole is functionalized with a bromomethyl group via radical bromination. Subsequent nucleophilic substitution with the pyrazolo[1,5-a]pyrazin-4-one core (at position 5) proceeds in DMF with K₂CO₃ as a base.
Table 2 : Optimization of Oxazol-4-ylmethyl Attachment
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 82 |
| NaH | THF | 60 | 68 |
| DBU | DCM | 25 | 45 |
Final Compound Characterization
The target compound is purified via recrystallization (ethanol/water) and characterized using:
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¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
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X-ray Crystallography : Resolves stereochemistry and crystal packing (if applicable).
Challenges and Mitigation Strategies
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Regioselectivity : Competing cyclization pathways are minimized by optimizing temperature and catalyst loading.
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Steric Hindrance : Bulky substituents necessitate longer reaction times (18–24 hours).
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Byproduct Formation : Excess acetic acid (>6 eq) promotes triazolo byproducts; strict stoichiometry is maintained.
Scalability and Industrial Relevance
The CDC methodology is scalable (75–85% yield on 100-g scale) and aligns with green chemistry principles due to O₂ utilization . Process intensification via flow chemistry could further enhance efficiency.
Q & A
Q. What are the key synthetic routes for constructing the pyrazolo[1,5-a]pyrazin-4-one core of this compound?
Methodological Answer: The core structure is typically synthesized via cyclization reactions. For example, phosphorous oxychloride-mediated cyclization of substituted hydrazides at 120°C generates fused pyrazole-pyrazine systems . A multi-step approach involving cyclization, formylation, and acylation is often employed to introduce substituents like the 3-chlorophenyl-oxazole moiety . X-ray crystallography is critical for confirming regioselectivity and structural integrity during synthesis .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, dihedral angles, and stereochemistry (e.g., triclinic crystal system with space group P1 for related pyrazolo-pyrazines) . Complementary techniques include:
- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H/¹³C) to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. What strategies are used to optimize the compound’s bioactivity through substituent modification?
Methodological Answer: Substituent effects are systematically tested using structure-activity relationship (SAR) studies. For example:
- Halogenation : Introducing electron-withdrawing groups (e.g., 3-chlorophenyl) enhances metabolic stability and target binding .
- Methoxy groups : The 2-methoxyphenyl moiety improves solubility and modulates pharmacokinetics .
- Oxazole vs. thiazole : Oxazole rings (as in the title compound) are preferred for hydrogen-bonding interactions in enzymatic pockets . Biological assays (e.g., in vitro antitubercular or antimicrobial screens) guide iterative optimization .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and solvent controls .
- Purity validation : HPLC purity >95% and residual solvent quantification (e.g., DMSO interference in cell-based assays).
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) clarify binding mode variations due to conformational flexibility .
Q. What experimental designs are recommended for evaluating environmental or metabolic stability?
Methodological Answer:
- Environmental fate studies : Use OECD guidelines to assess hydrolysis (pH 4–9), photolysis (UV-Vis), and biodegradability (OECD 301B) .
- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I reactions include oxidative demethylation of the methoxy group .
- Ecotoxicity : Tiered testing from Daphnia magna acute toxicity to algal growth inhibition (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
